Home > Products > Screening Compounds P141281 > Lysergic acid pyrrolidate
Lysergic acid pyrrolidate - 2385-87-7

Lysergic acid pyrrolidate

Catalog Number: EVT-274246
CAS Number: 2385-87-7
Molecular Formula: C21H25N3O4
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lysergic acid pyrrolidate is discontinued (DEA controlled substance). Lysergic acid pyrrolidate is an alkaloid.
Source and Classification

Lysergic acid pyrrolidate is synthesized from lysergic acid, which can be derived from the ergot alkaloids produced by the fungus Claviceps purpurea. This compound falls under the classification of psychoactive substances and is part of a broader class known as indole alkaloids, which are characterized by their complex structures and diverse biological activities.

Synthesis Analysis

The synthesis of lysergic acid pyrrolidate can be approached through various methods, primarily involving chemical synthesis and biotechnological processes.

Chemical Synthesis

One notable method involves a concise six-step synthesis starting from simple aromatic precursors. The process typically includes:

  1. Coupling Reaction: A halopyridine is coupled with a 4-haloindole derivative.
  2. Dearomatization: The aromatic system is modified to introduce functional groups.
  3. Cyclization: This step leads to the formation of the core structure of lysergic acid.
  4. Reduction: Various functional groups are reduced using reagents such as sodium borohydride.
  5. Isomerization: This involves rearranging the structure to obtain the desired stereochemistry.
  6. Final Hydrolysis: The product undergoes hydrolysis to yield lysergic acid pyrrolidate .

Biotechnological Synthesis

Recent advancements have introduced biotechnological methods using engineered yeast strains, such as Saccharomyces cerevisiae, to produce lysergic acid more efficiently. This method enhances production yield significantly by optimizing metabolic pathways and enzyme activities involved in the biosynthesis process .

Molecular Structure Analysis

Lysergic acid pyrrolidate has a complex molecular structure characterized by its indole core and various functional groups.

  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: Approximately 250.31 g/mol
  • Structural Features:
    • The compound contains a pyrrolidate moiety attached to the lysergic acid backbone.
    • Key functional groups include carboxylic acids, amines, and aromatic rings.

The three-dimensional conformation plays a crucial role in its biological activity and interaction with receptors in the brain.

Chemical Reactions Analysis

Lysergic acid pyrrolidate participates in various chemical reactions that can modify its structure or enhance its pharmacological properties:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Amide Formation: The amine can react with carboxylic acids or activated carboxylic derivatives to form amides.
  3. Reduction Reactions: Various functional groups within the molecule can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are essential for modifying the compound for specific applications or enhancing its therapeutic effects .

Mechanism of Action

The mechanism of action for lysergic acid pyrrolidate primarily involves interaction with serotonin receptors, particularly the 5-HT2A receptor.

  • Binding Affinity: The compound exhibits high affinity for these receptors, leading to alterations in neurotransmitter release and signaling pathways.
  • Psychoactive Effects: Activation of these receptors results in psychedelic effects, including visual hallucinations and altered perception of reality.

Research indicates that the structural features of lysergic acid pyrrolidate contribute significantly to its binding efficacy and subsequent pharmacological effects .

Physical and Chemical Properties Analysis

Lysergic acid pyrrolidate exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: The melting point is generally reported around 150–160 °C, indicating stability under moderate heat conditions.
  • pKa Values: The pKa values suggest that it behaves as a weak acid, which influences its solubility and reactivity in biological systems .
Applications

Lysergic acid pyrrolidate has several scientific applications:

  1. Pharmaceutical Research: It serves as a precursor for synthesizing various psychoactive compounds used in psychiatric treatments.
  2. Neuroscience Studies: Researchers utilize it to study serotonin receptor interactions and their implications for mental health disorders.
  3. Synthetic Chemistry: It provides insights into developing new synthetic methodologies for complex organic compounds.
Introduction to Lysergic Acid Pyrrolidate in Ergot Alkaloid Research

Historical Context of Ergot Alkaloid Discovery and Structural Evolution

The history of ergot alkaloids spans millennia, with early documentation of ergotism ("St. Anthony's Fire") epidemics caused by contaminated rye noted in European records as early as 857 AD [1]. Historical texts from Assyria (600 BC), Rome, and medieval Europe describe ergot's toxic effects (gangrene, convulsions) and its paradoxical medicinal use in obstetrics to control postpartum bleeding [1]. The isolation of ergot alkaloids began in earnest in the 20th century, culminating in the identification of lysergic acid as the core structural scaffold shared by all ergot alkaloids. Over 80 individual ergot alkaloids are known, classified into clavines, simple lysergic acid amides (e.g., ergometrine), and complex ergopeptines (e.g., ergotamine) based on their C8 substituents [1].

Albert Hofmann's seminal work at Sandoz Laboratories in the 1930s-1940s revolutionized the field. His systematic modification of lysergic acid's amide group generated numerous synthetic analogs, including lysergic acid pyrrolidate (LPD) and its congener pyrrolinide [2] [7]. This era established the critical role of the amide moiety in determining receptor affinity and functional activity. Hofmann's synthetic efforts provided the foundational chemical library for modern SAR studies of lysergamides.

Table 1: Key Ergot Alkaloids and Derivatives Relevant to Lysergic Acid Pyrrolidate Research

Compound NameCore StructureR Group at C8Discovery/First Synthesis Context
Lysergic AcidErgoline-COOHHydrolysis product of ergot alkaloids (core scaffold) [4]
Lysergic Acid Diethylamide (LSD)Ergoline-N(CH₂CH₃)₂Synthesized by A. Hofmann, Sandoz (1938) [7] [9]
Lysergic Acid Pyrrolidate (LPD)Ergoline-N( ) (5-membered pyrrolidine ring)Synthesized by Hofmann/colleagues (~1958) [2]
Lysergic Acid PyrrolinideErgoline-N( ) (2,5-dihydro-1H-pyrrole)Synthesized alongside LPD [2]
ErgotamineErgopeptineCyclol-linked tripeptideEarly isolated therapeutic alkaloid [1]

Role of Lysergic Acid Pyrrolidate as a Semisynthetic Analog in Modern Pharmacology

Lysergic acid pyrrolidate functions primarily as a pharmacological probe rather than a therapeutic agent. Its synthesis involves the condensation of lysergic acid—obtained via hydrolysis of natural ergot alkaloids (e.g., ergotamine) or increasingly through engineered biosynthesis in yeast [6]—with pyrrolidine. This modification creates a cyclic amide structure distinct from the diethylamide group of LSD or the complex peptide chains of ergopeptines.

Receptor profiling reveals that LPD exhibits significantly reduced affinity and efficacy at key serotonin receptors compared to LSD:

  • Serotonin Receptor Modulation: LPD possesses only ~4.7% of LSD's antiserotonergic potency in the isolated rat uterus model, a classic assay for 5-HT₂ activity [2] [4]. This drastic reduction highlights the critical importance of the unmodified diethylamide moiety for high-affinity 5-HT₂A binding. Unlike LSD, which is a potent agonist, LPD and its pyrrolinide analog act as weak partial agonists or antagonists at 5-HT₂ receptors [2] [5].
  • Cardiovascular Effects: Early animal studies noted that LPD induces more pronounced hypotension than LSD [2] [6]. This suggests a divergence in its physiological effects, potentially mediated by interactions with adrenergic receptors or other pathways less relevant to LSD's psychedelic actions.
  • Prodrug Potential & Metabolic Insights: Unlike 1-acyl-substituted LSD derivatives (e.g., 1P-LSD), which act as prodrugs by deacylation to LSD in vivo [5], LPD's cyclic structure confers metabolic stability but low direct efficacy. It serves to illustrate how blocking metabolic dealkylation pathways or rigidifying the amide group diminishes psychedelic potential. No documented conversion of LPD to LSD occurs in vivo.

Classification Within the Lysergamide Family: Structural and Functional Distinctiveness

Lysergic acid pyrrolidate belongs unequivocally to the simple lysergic acid amide derivatives subclass of lysergamides. Its classification hinges on two key characteristics:

  • Structural Distinction:
  • Core Ergoline Skeleton: LPD retains the tetracyclic ergoline ring system (rings A-D) characteristic of all ergot alkaloids, including stereochemical configurations at C5 and C8 crucial for activity [1] [4].
  • Pyrrolidine Amide Moiety: This is the defining feature. The pyrrolidine ring replaces the simpler dialkylamides (e.g., LSD's diethylamide) or complex peptide chains (ergopeptines). The saturated, 5-membered nitrogenous ring introduces conformational constraint and alters electronic properties compared to open-chain amides like LSD or ergometrine.
  • Contrast with Pyrrolinide: LPD differs from the closely related lysergic acid pyrrolinide, which possesses an unsaturated 2,5-dihydro-1H-pyrrole ring. Pyrrolinide exhibits even weaker antiserotonergic activity (~4.1% of LSD) [2], demonstrating how subtle changes (saturation) within the cyclic amide further modulate activity.
  • Functional/Pharmacological Distinction:Based on receptor data and observed effects:
  • Low Psychedelic Potential: Unlike LSD and other open-chain dialkylamides with potent 5-HT₂A agonism, LPD lacks significant hallucinogenic effects in humans. Studies in the 1950s/60s administering doses up to 0.5 μg/kg intravenously failed to produce LSD-like psychological symptoms, though hypotension occurred [2] [6].
  • Reduced Monoamine Receptor Affinity: LPD's binding affinity for 5-HT₂A, 5-HT₂B, 5-HT₂C, dopamine D₁, and D₂ receptors is substantially lower (often 10-100 fold) than LSD's [5] [8]. This underpins its lack of psychedelic and potent psychotropic effects.
  • Distinct Physiological Profile: The prominence of hypotension relative to psychoactivity sets LPD apart from classical psychedelic lysergamides like LSD and psilocybin. Its effects align more with certain ergot alkaloids used for vascular indications (e.g., historically for migraine), albeit with weaker overall receptor activity.

Properties

CAS Number

2385-87-7

Product Name

Lysergic acid pyrrolidate

IUPAC Name

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-pyrrolidin-1-ylmethanone

Molecular Formula

C21H25N3O4

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C20H23N3O/c1-22-12-14(20(24)23-7-2-3-8-23)9-16-15-5-4-6-17-19(15)13(11-21-17)10-18(16)22/h4-6,9,11,14,18,21H,2-3,7-8,10,12H2,1H3/t14-,18-/m1/s1

InChI Key

NIBGLCAHEXNKMV-BWTUWSSMSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCCC5

Solubility

Soluble in DMSO

Synonyms

Lysergic acid pyrrolidate; LPD-824; LPD 824; LPD824; LSD-25-pyrrolidate;

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCCC5

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.